2-(3-Bromophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine
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Overview
Description
2-(3-Bromophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine typically involves multiple steps:
Formation of the Imidazo[1,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step often involves a bromination reaction using reagents such as bromine or N-bromosuccinimide.
Attachment of the Dihydrobenzo[b][1,4]dioxin Moiety: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for the development of new drugs.
Industry
In industry, the compound may find applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine
- 2-(3-Chlorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine
- 2-(3-Bromophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-ol
Uniqueness
The uniqueness of 2-(3-Bromophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine lies in its specific combination of functional groups and structural features. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C22H19BrN4O2 |
---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
2-(3-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C22H19BrN4O2/c1-13-10-14(2)27-21(25-17-6-7-18-19(12-17)29-9-8-28-18)20(26-22(27)24-13)15-4-3-5-16(23)11-15/h3-7,10-12,25H,8-9H2,1-2H3 |
InChI Key |
KCLAAMVCRHVUGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC(=C(N12)NC3=CC4=C(C=C3)OCCO4)C5=CC(=CC=C5)Br)C |
Origin of Product |
United States |
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